![molecular formula C18H22N2O6 B612887 (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate CAS No. 65581-25-1](/img/structure/B612887.png)
(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines and carbonyl compounds . The reaction between 2-chloropyridines and 2 H -azirines provides imidazo [1,2- a ]pyridines . A copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines enables an environmentally friendly synthesis of imidazo [1,2- a ]pyridines .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve nucleophilic substitution of RCOZ (Z = Leaving Group) Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones . Amines with carbonyl compounds can lead to imine formation .Scientific Research Applications
Synthesis of Peptides
Z-D-Leu-Osu is often used in the synthesis of peptides . The compound is a N-Cbz-L-leucine N-hydroxysuccinimide ester, also known as Z-L-leucine hydroxysuccinimide ester . These types of compounds are commonly used in peptide synthesis because they can react with amino groups to form peptide bonds.
Neurosteroid Synthesis
The compound has been used in the design and synthesis of dipeptide TSPO ligands . The translocator protein (TSPO, 18 kDa) plays an important role in the synthesis of neurosteroids by promoting the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in neurosteroidogenesis . Stimulation of TSPO by appropriate ligands increases the level of neurosteroids .
Anxiolytic Drug Development
The compound has been used in the development of potential anxiolytic drugs . In a study, a series of N-acyl-tryptophanyl-containing dipeptides were designed using Z-D-Leu-Osu as a base . The most active and technologically available compound, GD-102, was selected for evaluation as a potential anxiolytic drug .
Mechanism of Action
Target of Action
The primary target of Z-D-Leu-Osu is chymotrypsin , a digestive enzyme . The compound forms an enzyme-substrate complex with chymotrypsin, leading to a covalently linked intermediate .
Mode of Action
Z-D-Leu-Osu interacts with its target by forming a covalently linked intermediate with chymotrypsin . This intermediate is formed with the loss of the carbamoylmethyl ester . If this intermediate is attacked by water, hydrolysis occurs, resulting in Z-d-Leu-OH .
Biochemical Pathways
The interaction of Z-D-Leu-Osu with chymotrypsin affects the proteolytic pathway . The formation of the covalently linked intermediate and its subsequent hydrolysis are key steps in this pathway .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are generally stable .
Result of Action
The result of Z-D-Leu-Osu’s action is the hydrolysis of the enzyme-substrate complex , leading to the formation of Z-d-Leu-OH . This can affect the activity of chymotrypsin and potentially influence digestive processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Z-D-Leu-Osu. For instance, the presence of water is necessary for the hydrolysis of the enzyme-substrate complex . Additionally, the pH and temperature of the environment can affect the stability and reactivity of the compound .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZUOMRURVTBMO-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679832 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65581-25-1 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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